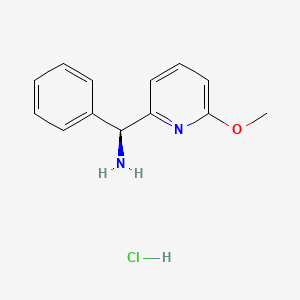
N-Cyclopentyl-4-(1-(4-fluorophenyl)-1H-pyrazol-4-yl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ciclopentil-4-(1-(4-fluorofenil)-1H-pirazol-4-il)pirimidin-2-amina es un compuesto orgánico complejo con aplicaciones potenciales en diversos campos científicos. Este compuesto presenta un núcleo de pirimidina sustituido con un grupo ciclopentil y un anillo de pirazol que lleva un grupo fluorofenilo. Su estructura única lo convierte en un tema interesante para la investigación en química medicinal y farmacología.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-Ciclopentil-4-(1-(4-fluorofenil)-1H-pirazol-4-il)pirimidin-2-amina generalmente implica reacciones orgánicas de varios pasos. Un enfoque común es comenzar con la preparación del anillo de pirazol, seguido de la introducción del grupo fluorofenilo. Luego se construye el núcleo de pirimidina, y el grupo ciclopentil se agrega en los pasos finales. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, varían según el rendimiento y la pureza deseados.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para maximizar la eficiencia y minimizar los costos. Esto a menudo incluye el uso de reactores de flujo continuo, síntesis automatizada y técnicas avanzadas de purificación. La escalabilidad del proceso de síntesis es crucial para las aplicaciones industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
N-Ciclopentil-4-(1-(4-fluorofenil)-1H-pirazol-4-il)pirimidin-2-amina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Introducción de átomos de oxígeno en la molécula.
Reducción: Adición de átomos de hidrógeno o eliminación de átomos de oxígeno.
Sustitución: Reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, hidruro de aluminio y litio) y nucleófilos (por ejemplo, azida de sodio). Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, se adaptan para lograr la transformación deseada.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de la ruta de reacción específica. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales, alterando las propiedades del compuesto.
Aplicaciones Científicas De Investigación
N-Ciclopentil-4-(1-(4-fluorofenil)-1H-pirazol-4-il)pirimidin-2-amina tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por sus posibles interacciones con macromoléculas biológicas.
Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-Ciclopentil-4-(1-(4-fluorofenil)-1H-pirazol-4-il)pirimidin-2-amina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Estas interacciones pueden modular vías biológicas, lo que lleva a efectos terapéuticos. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y a menudo se dilucidan mediante estudios bioquímicos detallados.
Comparación Con Compuestos Similares
Compuestos similares
- N-Ciclopentil-4-[8-ciclopentil-2-(4-fluorofenil)imidazo[1,2-a]piridin-3-il]-2-pirimidinamina
- Derivados de N-(piridin-2-il)-4-(tiazol-5-il)pirimidin-2-amina
Singularidad
N-Ciclopentil-4-(1-(4-fluorofenil)-1H-pirazol-4-il)pirimidin-2-amina destaca por su combinación única de un núcleo de pirimidina, un anillo de pirazol y un grupo fluorofenilo. Esta disposición estructural confiere propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C18H18FN5 |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
N-cyclopentyl-4-[1-(4-fluorophenyl)pyrazol-4-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C18H18FN5/c19-14-5-7-16(8-6-14)24-12-13(11-21-24)17-9-10-20-18(23-17)22-15-3-1-2-4-15/h5-12,15H,1-4H2,(H,20,22,23) |
Clave InChI |
VMFJCVCBKMSAJB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)NC2=NC=CC(=N2)C3=CN(N=C3)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dichloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11830478.png)

![17-Hydroxy-21-[(methylsulfonyl)oxy]-pregna-1,4-diene-3,11,20-trione](/img/structure/B11830484.png)
![N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride](/img/structure/B11830487.png)

![(2R,3R,4S,5R)-2-(4-Amino-6-chloro-1H-imidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B11830499.png)
![1H-Pyrrole-3-carboxylic acid, 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester](/img/structure/B11830501.png)

![1-(2-bromo-4-nitro-1H-imidazol-1-yl)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-propanol](/img/structure/B11830509.png)


![2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid](/img/structure/B11830524.png)
![(2R,3R,4S,5R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]-5-sulfanyloxane-3,4-diol](/img/structure/B11830548.png)
![3-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B11830556.png)
